6-((4-Methylbenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-((4-Methylbenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolo-pyridazine core. This scaffold is widely explored in medicinal chemistry due to its versatility in modulating enzyme activity and receptor binding. These substitutions are strategically designed to optimize target engagement and pharmacokinetic properties.
Properties
IUPAC Name |
6-[(4-methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-4-6-14(7-5-13)12-24-17-9-8-16-20-21-18(23(16)22-17)15-3-2-10-19-11-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZJGPXDIUNOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((4-Methylbenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class of compounds that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring and subsequent modifications to introduce the pyridine and thio groups. The molecular weight of this compound is approximately 390.5 g/mol .
Antiproliferative Activity
Recent studies have demonstrated that compounds within the triazolo-pyridazine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.008 to 90.5 µM against human cancer cell lines such as A549 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and HT-1080 (fibrosarcoma) .
In a comparative study involving a series of triazolo-pyridazines, one derivative exhibited an IC50 of 0.014 µM against SGC-7901 cells, indicating potent activity comparable to established anticancer agents like combretastatin A-4 .
The mechanism by which these compounds exert their antiproliferative effects is primarily through inhibition of tubulin polymerization. This action disrupts microtubule dynamics during mitosis, leading to cell cycle arrest at the G2/M phase . Molecular modeling studies suggest that these compounds may bind to the colchicine site on microtubules, a critical target for many anticancer therapies.
Case Studies
Several case studies have highlighted the biological efficacy of related triazolo-pyridazine derivatives:
- In Vitro Studies : A study assessed various derivatives' activity against A549 cells and found that several compounds significantly inhibited cell proliferation. The most active compound demonstrated an IC50 value comparable to leading anticancer drugs .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with these compounds resulted in substantial G2/M phase arrest in cancer cells, confirming their potential as microtubule-targeting agents .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound is limited, related compounds have shown favorable profiles in terms of solubility and metabolic stability. Toxicological assessments are crucial for determining safety profiles before clinical applications.
Comparison with Similar Compounds
Key Findings and Trends
Position 3 Modifications :
- The pyridin-3-yl group in the target compound contrasts with electron-rich aromatic substituents (e.g., 2,5-dimethoxyphenyl in Compound 18 or 2-fluorophenyl in TPA023). Pyridine’s nitrogen may enhance solubility or engage in π-π interactions distinct from bulkier aryl groups .
- In TPA023, the 2-fluorophenyl group contributes to GABAA receptor subtype selectivity by avoiding steric clashes with α1-subunit residues .
Position 6 Modifications: The (4-methylbenzyl)thio group in the target compound introduces a sulfur atom, which may improve metabolic stability compared to ether or hydrazine-linked analogs (e.g., Compound 18’s methoxy-tetrahydrofuran substituent) .
Biological Activity: PDE4 inhibitors like Compound 18 achieve nanomolar potency through interactions with the catalytic domain’s hydrophobic clamp. The target compound’s 6-position substituent may similarly exploit this pocket . PF-4254644’s quinoline substituent at position 3 enables deep binding into c-Met’s ATP pocket, a mechanism less feasible with pyridinyl groups .
Selectivity and Toxicity: TPA023’s α2/α3-selectivity over α1 avoids sedative effects common to benzodiazepines, highlighting how minor structural changes (e.g., fluorine substitution) refine therapeutic profiles . Thioether-containing analogs (e.g., the target compound) may exhibit altered cytochrome P450 metabolism compared to ether-linked derivatives, necessitating detailed ADME studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
